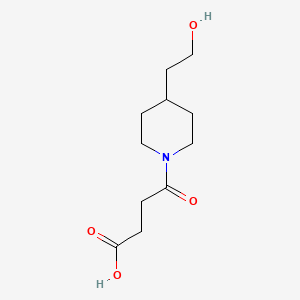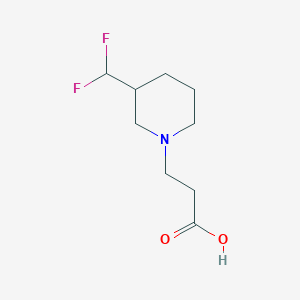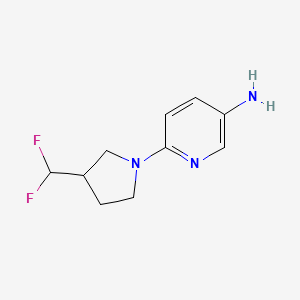
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
“6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H13F2N3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine serves as a significant precursor in the synthesis of various chemical compounds due to its structural versatility. It is utilized in creating derivatives that act as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, demonstrating potent and functionally active characteristics. These derivatives, with Ki values as low as 2.3 nM, exhibit good oral bioavailability and in vivo efficacy in rat models (Huang et al., 2005). This application underscores the compound's potential in developing therapeutics targeting specific receptors.
Catalysis and Material Science
The compound is also explored in material science and catalysis, where its derivatives contribute to the development of electrically conducting films. Pyrrolidine derivatives, for example, are involved in the synthesis of polypyrroles, a class of polymers known for their stability and electrical conductivity. These materials find applications in various fields, including electronics and materials engineering, showcasing the compound's utility beyond biological systems (Anderson & Liu, 2000).
Organometallic Chemistry
In organometallic chemistry, derivatives of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyrrolidin-3-amine play a crucial role in forming complexes with metals, which are essential for catalysis, drug development, and materials science. These complexes can exhibit unique properties such as enhanced reactivity, selectivity in reactions, and potential applications in asymmetric synthesis, highlighting the compound's versatility in synthetic chemistry (Sadimenko, 2011).
Anticancer Research
Furthermore, the structural motif of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is found in compounds investigated for their anticancer properties. These studies reveal its potential as a scaffold for designing novel anticancer agents, demonstrating the compound's significance in medicinal chemistry research. By modifying its structure, researchers can develop molecules with specific activity against various cancer cell lines, contributing to the discovery of new therapeutic agents (Chavva et al., 2013).
Eigenschaften
IUPAC Name |
6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)7-3-4-15(6-7)9-2-1-8(13)5-14-9/h1-2,5,7,10H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIZTBMTAVGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



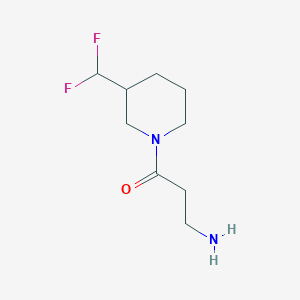



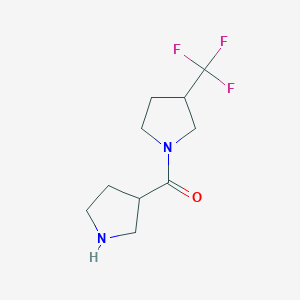
![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)
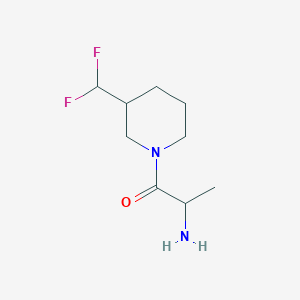
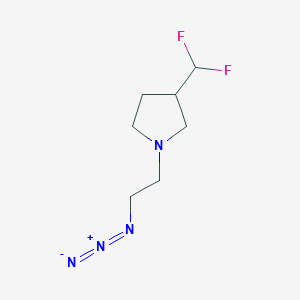
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
